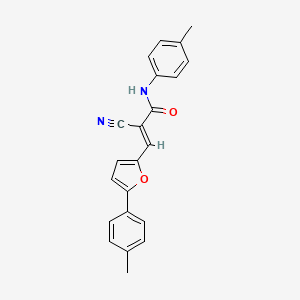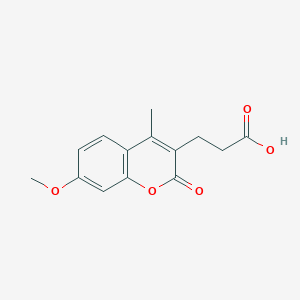![molecular formula C18H19ClFN3O B2862846 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708231-64-5](/img/structure/B2862846.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains chlorophenyl and fluorophenyl groups, which are commonly used in medicinal chemistry due to their ability to modulate the properties of the parent compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
Piperazine derivatives are commonly used in the development of pharmaceutical drugs due to their versatility and biological activity. They serve as building blocks for creating compounds that interact with various receptors in the body. For instance, piperazine structures are found in drugs like aripiprazole and sildenafil, which are used to treat psychiatric disorders and erectile dysfunction, respectively .
Antiviral Agents
Research has shown that certain piperazine derivatives exhibit potent antiviral properties. These compounds can be designed to inhibit the replication of viruses, including influenza and HIV, by interfering with viral enzymes or blocking receptor sites necessary for viral entry into host cells .
Anticancer Research
Piperazine derivatives are explored for their potential use in anticancer therapy. They can be engineered to target specific pathways involved in cancer cell proliferation and survival. Some piperazine compounds have been evaluated for their ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells .
Biochemistry and Enzyme Inhibition
In biochemistry, piperazine derivatives are used to study enzyme function and to develop enzyme inhibitors. These compounds can bind to the active sites of enzymes, modulating their activity, which is valuable in understanding metabolic pathways and designing drugs that can control enzymatic reactions involved in diseases .
Agriculture and Pest Control
The structural flexibility of piperazine derivatives allows them to be used in agriculture for the development of pesticides and insecticides. They can act on the nervous system of pests, leading to effective pest control solutions that help protect crops and improve agricultural productivity .
Material Science
In material science, piperazine derivatives can contribute to the synthesis of novel materials with specific properties. They can be incorporated into polymers to enhance flexibility, durability, or to introduce specific functional groups that can interact with other substances, which is beneficial in creating advanced materials for various applications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPNOJZOKTCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)
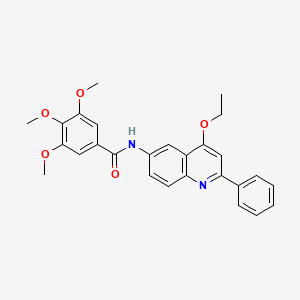

![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
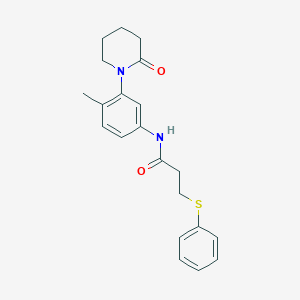
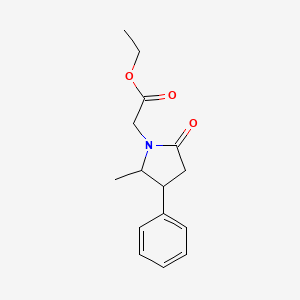

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)
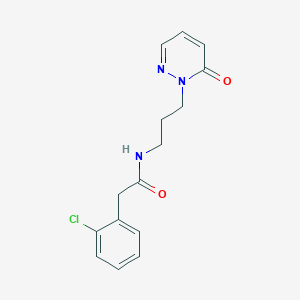
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)
